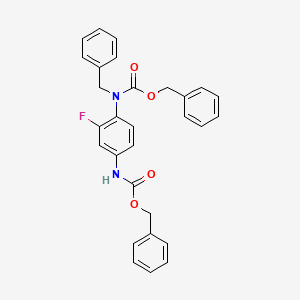










|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[NH:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[C:17]([O-:20])([O-:19])=O.[K+].[K+].[CH:23]1[CH:28]=[CH:27][C:26]([CH2:29][O:30][C:31](Cl)=[O:32])=[CH:25][CH:24]=1.O>ClCCl>[CH2:10]([N:9]([C:3]1[CH:4]=[CH:5][C:6]([NH:8][C:31]([O:30][CH2:29][C:26]2[CH:27]=[CH:28][CH:23]=[CH:24][CH:25]=2)=[O:32])=[CH:7][C:2]=1[F:1])[C:17](=[O:20])[O:19][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC(=C1)N)NCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
92 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)COC(=O)Cl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring in an ice bath for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added to the reaction solution
|
|
Type
|
STIRRING
|
|
Details
|
under stirring for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
to stand for separation
|
|
Type
|
WASH
|
|
Details
|
the dichloromethane layer was washed in sequence with 10% diluted hydrochloric acid and NaHCO3 solution
|
|
Type
|
CUSTOM
|
|
Details
|
The obtained dichloromethane layer was rotary evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to afford a light yellow oil, which
|
|
Type
|
CUSTOM
|
|
Details
|
was purified with column chromatography
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N(C(OCC1=CC=CC=C1)=O)C1=C(C=C(C=C1)NC(=O)OCC1=CC=CC=C1)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 80 g | |
| YIELD: PERCENTYIELD | 76.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 152% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |